Cas no 84358-13-4 (Boc-Inp-OH)

Boc-Inp-OH structure
Boc-Inp-OH structure
Boc-Inp-OH
84358-13-4
C11H19NO4
229.27286362648
MFCD00076999
60686
392871

Boc-Inp-OH Properties

Names and Identifiers

    • N-Boc-Isonipecotic acid
    • 1-Boc-piperidine-4-carboxylicacid
    • N-Boc-DL-isonipecotic acid
    • 1-(tert-Butoxycarbonyl)isonipecotic acid
    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
    • Boc-DL-Inp-OH
    • Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester
    • 1-(Tert-butoxycarbonyl)-carboxylic acid
    • N-BOC-4-Piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
    • 1-Boc-isonipecotic acid
    • 1-Benzyl-4-piperidine carboxylic acid
    • Boc-Inp-OH
    • Boc-isonipecotic acid
    • Boc-L-Inp-OH
    • Boc-piperidine-4-carboxylic acid
    • N-BOC-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic Acid
    • 1-Boc-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidine carboxylic acid
    • 1-[(Tert-Butoxy)Carbonyl]Piperidine-4-Carboxylic Acid
    • 1-tert-Butoxycarbonylpiperidine-4-carboxylic acid
    • BOC-Isonipecotic acid
    • 1-(1,1-Dimethylethoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethyl) 1,4-piperidinedicarboxylate
    • 1-(t-Butoxycarbonyl)-4-(carboxy)piperidine
    • 1-[(tert-Butyl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-[[(1,1-Dimethylethyl)oxy]carbonyl]-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylisonipecotic acid
    • 4-Carboxy-1-(tert-butoxycarbonyl)piperidine
    • 4-Carboxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)isonipecotic acid
    • N-(tert-Butoxycarbonyl)isonipecotinic acid
    • N-(tert-Butyloxycarbonyl)isonipecotic acid
    • N-(tert-Butyloxycarbonyl)piperidine-4-carboxylic acid
    • N-BOC-isonipecotic acid
    • N-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidylcarboxylic acid
    • NSC 693924
    • Piperidine-1,4-dicarboxylic acid mono tert-butyl ester
    • Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
    • tert-butyl 4-carboxy-1-piperidinecarboxylate
    • 4-carboxy-piperidine-1-carboxylic acid t-butyl ester
    • 174286-31-8
    • BOC-PIC(4)-OH
    • 1-t-butoxycarbonylisonipecotic acid
    • 1-t-butoxycarbonyl-iso-nipecotic acid
    • N-(t-Butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid
    • EN300-13798
    • 1,4-Piperidinedicarboxylic-4-14C acid, 1-(1,1-dimethylethyl) ester (9CI)
    • N-Boc piperidine-4-carboxylic acid
    • 1-(1,1-dimethyethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine4-carboxylic acid
    • N-tert-Butyloxycarbonylpiperidin-4-carboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-((TERT-BUTYL)OXYCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID
    • 1-(t-butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxy-carbonyl)piperidine-4-carboxylic acid
    • SMR000026550
    • 1-(tert-butoxy)carbonylpiperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic acid; 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid; BOC-Isonipecotic acid
    • STK894922
    • 1-Boc isonipecotic acid
    • AKOS000200169
    • 1-(((1,1-DIMETHYLETHYL)OXY)CARBONYL)-4-PIPERIDINECARBOXYLIC ACID
    • 1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid
    • 1-(t-butoxycarbonyl)-piperidine-4-carboxylic acid
    • ALBB-014904
    • 174316-71-3
    • Maybridge1_004399
    • PD163260
    • 1-(tertbutoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid
    • piperidine-4-carboxylic acid, n-boc protected
    • Z94599681
    • N-t-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-tert.Butyloxycarbonylpiperidine-4-carboxylic acid
    • 1-tert-butoxy carbonyl piperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl isonipecotic acid
    • N-tertbutoxycarbonyl-4-piperidine carboxylic acid
    • 1 -tert-Butoxycarbonyl-piperidine4-carboxylic acid
    • Boc-Inp-OH, >=99.0% (HPLC)
    • piperidine- 1,4-dicarboxylic acid mono-tert-butyl ester
    • piperidine-1,4-dicarboxylic acid 1 -tert-butyl ester
    • F2158-1181
    • BP-11615
    • Oprea1_355601
    • 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • N-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl-4-piperidyl-carboxylic acid
    • 1-(1,1-dimethylethoxycarbonyl)-4-piperidinecarboxylic acid
    • N-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • MLS000092026
    • BBL001410
    • 1-(tertbutoxycarbonyl)-piperidine-4-carboxylic acid
    • 1-(tert.butyloxycarbonyl)-piperidine-4-carboxylic acid
    • DB-001452
    • HMS553P23
    • 1-(tert-butoxycarbonyl)4-piperidinecarboxylic acid
    • 1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • A811632
    • piperidine-1,4-dicarboxylic acid 1-tert butyl ester
    • 1-(1,1-dimethlethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXYLID ACID
    • NSC-693924
    • AB02932
    • HY-40013
    • n-tert-butoxycarbonyl-4-piperidine carboxylic acid
    • NSC693924
    • n-(tert-butoxycarbonyl)-isonipecotic acid
    • BCP27154
    • AC-1689
    • 1-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • SCHEMBL43357
    • N-Boc isonipecotic acid
    • 1-t-Butoxycarbonylpiperidine-4-carboxylic Acid
    • CCG-238482
    • CS-B0844
    • N-t-butoxycarbonyl isonipecotic acid
    • SY002328
    • AS-5311
    • 1-t-butoxycarbonyl-4-carboxypiperidine
    • 1-BOC-piperidine4-carboxylic acid
    • 1-N-tert-BUTOXYCARBONYLISONIPECOTIC ACID
    • N-Boc-pperdne-4-carboxylc acd
    • DTXSID70233343
    • N-tert- butoxycarbonylisonipecotic acid
    • ChemDiv2_002867
    • N-tert-butoxycarbonylisonipecotic acid
    • B3241
    • DB-005600
    • 1-tert-butoxycarbonyl isonipecotic acid
    • MFCD00076999
    • Q-102991
    • 84358-13-4
    • 1-tert-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidine carboxylic acid
    • 1-tert.-butyloxycarbonyl-piperidine-4-carboxylic acid
    • UNII-AAZ2CAT47B
    • 1-tert-Butoxycarbonyl-4-carboxypiperidine
    • N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
    • N-t-Butoxycarbonyl-4-carboxy-piperidine
    • AAZ2CAT47B
    • 1-t-butyloxycarbonyl-4-carboxypiperidine
    • HMS2312G23
    • NCI60_033613
    • Piperidine-1,4-dicarboxylicacidmono-tert-butylester
    • J-523519
    • Piperidine-1,4-dicarboxylic acid mono-t-butyl ester
    • 4-carboxy-piperidine-1-carboxylic acid-t-butyl ester
    • CHEMBL1730672
    • HMS1377C07
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid
    • 1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinecarboxylic aci d
    • 1-(1,1-Dimethylethyloxycarbonyl)-4-piperidine carboxylic acid
    • +Expand
    • MFCD00076999
    • JWOHBPPVVDQMKB-UHFFFAOYSA-N
    • 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • O=C(N1CCC(C(O)=O)CC1)OC(C)(C)C

Computed Properties

  • 229.13100
  • 1
  • 4
  • 3
  • 229.131
  • 16
  • 274
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 66.8

Experimental Properties

  • 1.65600
  • 66.84000
  • Insoluble in water.
  • 353.2℃ at 760 mmHg
  • 151.0 to 155.0 deg-C
  • 167.4℃
  • White to Yellow Solid
  • Not determined
  • 1.164

Boc-Inp-OH Security Information

Boc-Inp-OH Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Boc-Inp-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035TU-5g
N-Boc-piperidine-4-carboxylic acid
84358-13-4 95%
5g
$4.00 2024-04-21
A2B Chem LLC
AB46722-5g
N-Boc-piperidine-4-carboxylic acid
84358-13-4 95%
5g
$4.00 2024-04-19
Ambeed
A984409-5g
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
84358-13-4 95%
5g
$5.0 2024-07-24
Apollo Scientific
OR5410-5g
Piperidine-4-carboxylic acid, N-BOC protected
84358-13-4 98%
5g
£12.00 2023-08-31
AstaTech
55762-100/G
1-BOC-ISONIPECOTIC ACID
84358-13-4 97%
100g
$47 2023-09-17
Crysdot LLC
CD21002178-100g
Boc-Inp-OH
84358-13-4 95+%
100g
$85 2024-07-18
Enamine
EN300-13798-0.05g
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 95%
0.05g
$19.0 2023-09-03
Key Organics Ltd
AS-5311-1MG
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 >90%
1mg
£37.00 2023-09-09
Life Chemicals
F2158-1181-0.25g
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 95%
0.25g
$18.0 2023-09-06
MedChemExpress
HY-40013-25g
Boc-Inp-OH
84358-13-4 99.60%
25g
¥100 2024-04-15

Boc-Inp-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  25 h, 70 °C
Reference
An efficient and economical procedure for the attachment of Boc-protected amino acids to chloromethyl resin
Han, Xiang; et al, Youji Huaxue, 2007, 27(4), 536-540

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  4 h, rt
Reference
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  20 h, rt
Reference
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  rt
Reference
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
Reference
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; et al, Green Chemistry, 2022, 24(15), 5835-5841

Synthetic Circuit 7

Reaction Conditions
Reference
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Trimethylamine Solvents: 1,4-Dioxane ,  Water ;  7 h, 25 °C
Reference
Targeting Serotonin 2A and Adrenergic α1 Receptors for Ocular Antihypertensive Agents: Discovery of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives
Furlotti, Guido ; et al, ChemMedChem, 2018, 13(15), 1597-1607

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication
Sindac, Janice A.; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9222-9241

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
Intermolecular cyclotrimerization of haloketoalkynes and internal alkynes: facile access to arenes and phthalides
Silvestri, A. P.; et al, Chemical Communications (Cambridge, 2020, 56(87), 13417-13420

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 80 °C
1.2 Reagents: Methylamine ,  Ammonia Solvents: Water ;  30 min, rt
1.3 Solvents: Water ;  pH 7.5, rt
Reference
Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry
Skopic, Mateja Klika; et al, Organic Letters, 2022, 24(6), 1383-1387

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Reference
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Triethylamine
Reference
Esters of nipecotic and isonipecotic acids as potential anticonvulsants
Crider, A. Michael; et al, Journal of Pharmaceutical Sciences, 1982, 71(11), 1214-19

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K
Palmer, James T.; et al, Journal of Medicinal Chemistry, 2005, 48(24), 7520-7534

Boc-Inp-OH Raw materials

Boc-Inp-OH Preparation Products

Boc-Inp-OH Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:84358-13-4)
ZHANG HUAN
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AN HUI DE XIN JIA Biomedical Co., Ltd.
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(CAS:84358-13-4)
LIANG JIA XIU
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lily@jndxj.com
HUBEI ZHENBO CHEM CO,LTD
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(CAS:84358-13-4)
ZHOU XIAO JIE
18040568358
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HU BEI SHENG JING XIANG Technology Co., Ltd.
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(CAS:84358-13-4)
TAO JING LI
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Jiangsu Raien Environmental Protection Technology Co., Ltd
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FEI XIAO JIE
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Shanghai Aladdin Biochemical Technology Co., Ltd
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